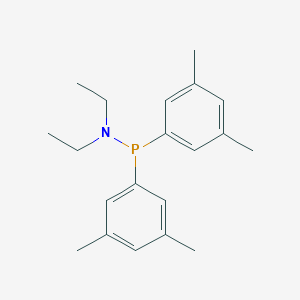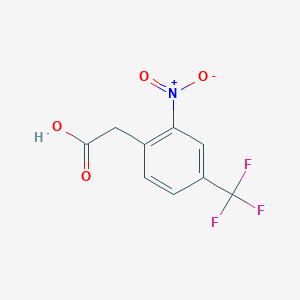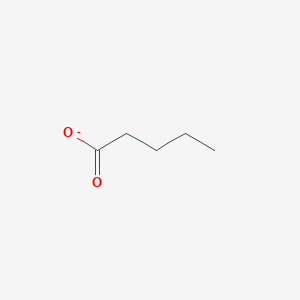![molecular formula C19H13F B167556 7-Methyl-2-fluorobenz[a]anthracene CAS No. 1994-57-6](/img/structure/B167556.png)
7-Methyl-2-fluorobenz[a]anthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methyl-2-fluorobenz[a]anthracene (7M2FBA) is a polycyclic aromatic hydrocarbon (PAH) that is widely used in scientific research. It is a potent carcinogen and mutagen, making it an important tool for studying the mechanisms of cancer development and DNA damage.
Wissenschaftliche Forschungsanwendungen
7-Methyl-2-fluorobenz[a]anthracene is widely used in scientific research as a model carcinogen and mutagen. It has been used to study the mechanisms of DNA damage and repair, as well as the development of cancer. It has also been used to investigate the effects of environmental pollutants on human health.
Wirkmechanismus
The mechanism of action of 7-Methyl-2-fluorobenz[a]anthracene involves the formation of DNA adducts, which are covalent bonds between the chemical and the DNA molecule. These adducts can cause mutations and lead to the development of cancer. 7-Methyl-2-fluorobenz[a]anthracene is metabolized by the liver into reactive intermediates, which can react with DNA to form adducts.
Biochemische Und Physiologische Effekte
7-Methyl-2-fluorobenz[a]anthracene has been shown to cause mutations and DNA damage in a variety of cell types. It has also been shown to induce tumors in animal models. The physiological effects of 7-Methyl-2-fluorobenz[a]anthracene are not well understood, but it is believed to disrupt normal cellular processes and lead to the development of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 7-Methyl-2-fluorobenz[a]anthracene in lab experiments is its potency as a carcinogen and mutagen. This allows researchers to study the effects of DNA damage and cancer development in a controlled environment. However, the use of 7-Methyl-2-fluorobenz[a]anthracene is limited by its toxicity and potential health risks. Researchers must take precautions to ensure their safety when working with this chemical.
Zukünftige Richtungen
Future research on 7-Methyl-2-fluorobenz[a]anthracene should focus on developing new methods for studying its effects on DNA and cancer development. This could involve the use of advanced imaging techniques or the development of new animal models. Additionally, research should focus on identifying new biomarkers for detecting exposure to 7-Methyl-2-fluorobenz[a]anthracene and other PAHs in the environment. This could help to improve public health by identifying individuals who are at risk for cancer and other diseases caused by environmental pollutants.
Synthesemethoden
The synthesis of 7-Methyl-2-fluorobenz[a]anthracene involves the reaction of 7-methylbenz[a]anthracene with hydrogen fluoride gas. This reaction yields a mixture of 7-Methyl-2-fluorobenz[a]anthracene and its 6-fluoro isomer, which can be separated by column chromatography. The purity of the final product can be confirmed by NMR spectroscopy and mass spectrometry.
Eigenschaften
CAS-Nummer |
1994-57-6 |
|---|---|
Produktname |
7-Methyl-2-fluorobenz[a]anthracene |
Molekularformel |
C19H13F |
Molekulargewicht |
260.3 g/mol |
IUPAC-Name |
2-fluoro-7-methylbenzo[a]anthracene |
InChI |
InChI=1S/C19H13F/c1-12-16-5-3-2-4-14(16)10-19-17(12)9-7-13-6-8-15(20)11-18(13)19/h2-11H,1H3 |
InChI-Schlüssel |
CCGBZTMYGNQCBD-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CC3=C(C2=CC4=CC=CC=C14)C=C(C=C3)F |
Kanonische SMILES |
CC1=C2C=CC3=C(C2=CC4=CC=CC=C14)C=C(C=C3)F |
Andere CAS-Nummern |
1994-57-6 |
Synonyme |
2-Fluoro-7-methylbenz[a]anthracene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



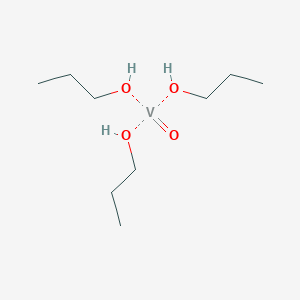
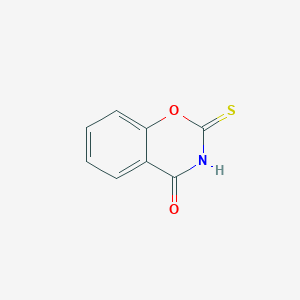
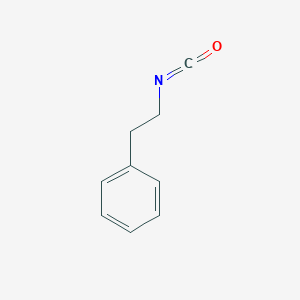
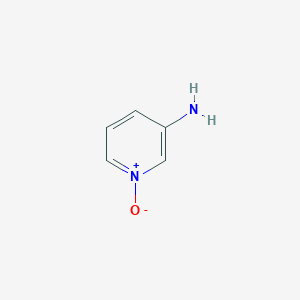
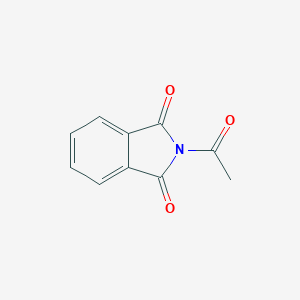
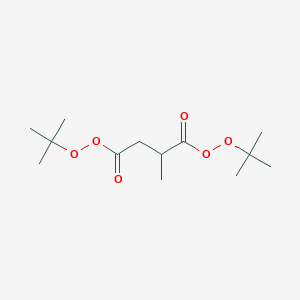
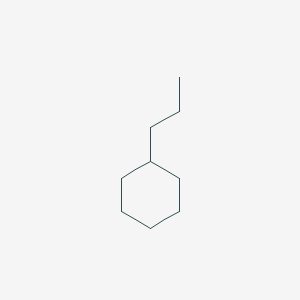
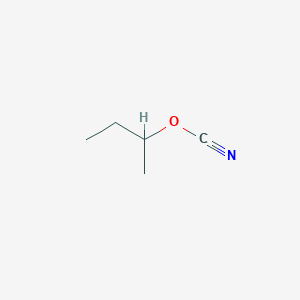

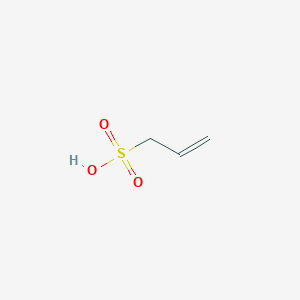
![Bicyclo[4.2.0]octa-1(6),2,4-triene-2-carboxylic acid](/img/structure/B167492.png)
